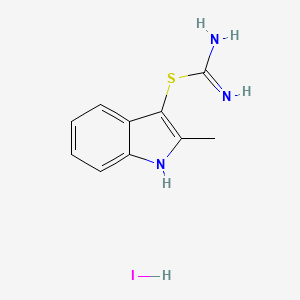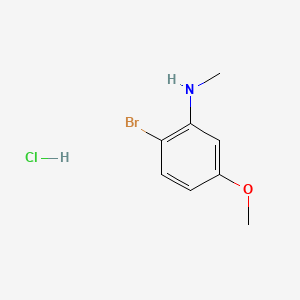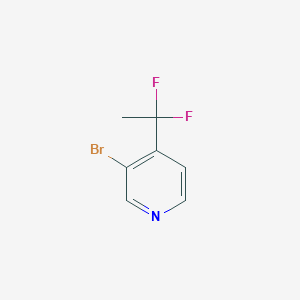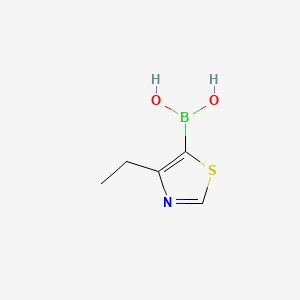
1-(Quinolin-3-yl)heptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinolin-3-yl)heptan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
准备方法
The synthesis of 1-(Quinolin-3-yl)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. For this compound, the reaction would involve the condensation of 3-aminobenzaldehyde with heptanone under suitable reaction conditions .
Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .
化学反应分析
1-(Quinolin-3-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the heptanone chain, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(Quinolin-3-yl)heptan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex quinoline derivatives. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents.
Medicine: The compound’s pharmacological properties are being investigated for potential use in drug development.
作用机制
The mechanism of action of 1-(Quinolin-3-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, some quinoline compounds inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making them effective antibacterial agents . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.
相似化合物的比较
1-(Quinolin-3-yl)heptan-1-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug that contains a quinoline ring.
Quinolin-2(1H)-one: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
1-quinolin-3-ylheptan-1-one |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-10-16(18)14-11-13-8-6-7-9-15(13)17-12-14/h6-9,11-12H,2-5,10H2,1H3 |
InChI 键 |
UMXBWLKNUHMYMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C1=CC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)


![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)







